molecular formula C12H17NO5S B3961231 N-[(4-methoxyphenyl)sulfonyl]norvaline

N-[(4-methoxyphenyl)sulfonyl]norvaline

Cat. No.: B3961231
M. Wt: 287.33 g/mol
InChI Key: UUHSDPJONQOMQQ-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)sulfonyl]norvaline is a synthetic organic compound combining a norvaline (a branched-chain amino acid) backbone with a 4-methoxyphenylsulfonyl group. This structural duality enables diverse interactions, particularly in biological systems. The sulfonamide linkage (─SO₂─NH─) enhances stability and facilitates hydrogen bonding, while the methoxy group on the phenyl ring modulates electronic properties and solubility.

Potential applications span medicinal chemistry, where sulfonamide-containing compounds are explored for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. The norvaline moiety may contribute to substrate mimicry in enzymatic processes, making this compound a candidate for targeted therapeutic research .

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-3-4-11(12(14)15)13-19(16,17)10-7-5-9(18-2)6-8-10/h5-8,11,13H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHSDPJONQOMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Derivatives

Sulfonamides are a well-studied class due to their pharmacological versatility. Key comparisons include:

Compound Name Structural Features Biological Activity/Uniqueness Reference
N-(4-Methoxyphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide Quinoline core + morpholine-sulfonyl + methoxyphenyl Enhanced binding to kinase targets due to quinoline’s planar structure
N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamide Nitro and dichlorophenyl groups High reactivity in electrophilic substitutions; potential anticancer activity
1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide Aminomethylphenyl + methyl sulfonamide Improved blood-brain barrier penetration due to N-methylation
N-(4-methanesulfonylphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide Dual sulfonamide + imidazole ring Dual enzyme inhibition (e.g., carbonic anhydrase)

Key Differences :

  • N-[(4-Methoxyphenyl)sulfonyl]norvaline’s norvaline backbone distinguishes it from aryl-sulfonamides (e.g., ), which lack amino acid linkages. This backbone may enhance compatibility with peptide-binding enzymes or transporters.
  • The 4-methoxy group on the phenyl ring offers moderate electron-donating effects compared to nitro () or halide substituents, influencing solubility and target affinity .

Norvaline-Containing Derivatives

Norvaline’s structural role in conjugates is highlighted in these analogues:

Compound Name Structural Features Biological Activity/Uniqueness Reference
N-(1-benzofuran-2-ylcarbonyl)norvaline Benzofuran + norvaline Antioxidant and antimicrobial properties from benzofuran’s aromatic system
N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline Chromenone + acetylated norvaline Dual chromenone (antioxidant) and amino acid functionality
N-[[4-methoxy-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]methyl]methanesulfonamide Piperidine + methoxyphenyl + sulfonamide Potential CNS activity due to piperidine’s neuropharmacological role

Key Differences :

  • Unlike benzofuran or chromenone derivatives (), this compound’s sulfonyl group replaces carbonyl linkages, altering electronic properties and metabolic stability.
  • The absence of fused aromatic systems (e.g., chromenone in ) may reduce π-π stacking interactions but improve solubility .

Functional Group Variations and Bioactivity

  • Methoxy Positioning: Compared to 3,4-dimethoxyphenethylamine (), the para-methoxy group in this compound avoids steric hindrance, optimizing receptor binding .
  • Sulfonamide vs. Acetamide : Sulfonamide derivatives () generally exhibit stronger hydrogen-bonding capacity than acetamides, enhancing target affinity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(4-methoxyphenyl)sulfonyl]norvaline to achieve high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step procedures, starting with sulfonylation of the methoxyphenyl group followed by coupling with norvaline derivatives. Key steps include:

  • Sulfonylation : Reacting 4-methoxyphenylsulfonyl chloride with norvaline under basic conditions (e.g., NaHCO₃ in THF) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product .
  • Yield Optimization : Adjust reaction temperature (40–60°C) and solvent polarity (DMF or DCM) to improve efficiency .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify sulfonyl and methoxy group integration (δ 3.8 ppm for OCH₃, δ 7.5–8.0 ppm for aromatic protons) .
  • IR Spectroscopy : Confirm sulfonyl S=O stretches (1350–1300 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Q. How should researchers address solubility challenges during in vitro testing of this compound?

  • Methodological Answer :

  • Solvent Systems : Use DMSO for stock solutions (≤10% v/v in assays) to avoid precipitation .
  • Surfactants : Add Tween-20 (0.01–0.1%) or cyclodextrins to enhance aqueous solubility .

Advanced Research Questions

Q. How do structural modifications at the sulfonyl or methoxyphenyl groups affect the compound's biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition. Compare analogs via enzymatic assays (e.g., dihydropteroate synthase inhibition) .
  • Sulfonyl Variants : Substitute the sulfonyl group with carbonyl or phosphoryl groups to study binding affinity changes using isothermal titration calorimetry (ITC) .

Q. What strategies can resolve contradictions in enzymatic inhibition data observed across different studies?

  • Methodological Answer :

  • Assay Standardization : Validate enzyme source (e.g., recombinant vs. native), buffer pH (7.4 vs. 6.8), and cofactor concentrations .
  • Control Experiments : Include known inhibitors (e.g., sulfamethoxazole) as benchmarks .
  • Data Normalization : Express activity as % inhibition relative to vehicle controls to account for batch variability .

Q. How can researchers design experiments to elucidate the compound's mechanism of action in bacterial systems?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography with immobilized this compound to pull down bacterial protein targets .
  • Gene Knockout : Test activity against ΔfolP bacterial strains to confirm folate pathway involvement .
  • Metabolic Profiling : Monitor folate intermediates via LC-MS in treated vs. untreated cells .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with potential targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with dihydropteroate synthase (PDB: 1AJ0). Focus on hydrogen bonding with Arg 63 and hydrophobic contacts .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability under physiological conditions .

Q. What are the best practices for validating the purity of this compound using chromatographic techniques?

  • Methodological Answer :

  • HPLC : Use a C18 column (4.6 × 250 mm), 1.0 mL/min flow rate, and UV detection at 254 nm. Purity criteria: single peak with ≥95% area .
  • LC-MS : Confirm molecular ion ([M+H]⁺ at m/z 336) and absence of adducts .

Q. How can structural analogs inform the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce LogP from 2.8 to 1.5, improving solubility .
  • Metabolic Stability : Replace labile methoxy groups with trifluoromethoxy to resist CYP450 oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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